molecular formula C22H30N4OS B2601193 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole CAS No. 2415620-52-7

2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole

Numéro de catalogue: B2601193
Numéro CAS: 2415620-52-7
Poids moléculaire: 398.57
Clé InChI: YSUJHSAIRSVSFC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole is a benzothiazole derivative featuring a piperidine ring connected via an oxygen atom to a but-2-yn-1-yl spacer, which is further linked to a 4-ethylpiperazine moiety. Benzothiazole derivatives are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The 4-ethylpiperazine substituent may influence lipophilicity and binding affinity compared to related compounds with smaller or bulkier cyclic amines.

Propriétés

IUPAC Name

2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-2-24-14-16-25(17-15-24)11-5-6-18-27-19-9-12-26(13-10-19)22-23-20-7-3-4-8-21(20)28-22/h3-4,7-8,19H,2,9-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUJHSAIRSVSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N4OSC_{22}H_{30}N_{4}OS with a molecular weight of 398.6 g/mol. Its structure incorporates a benzothiazole moiety linked to a piperidine and an ethylpiperazine group, which are significant for its pharmacological profile.

PropertyValue
Molecular FormulaC22H30N4OS
Molecular Weight398.6 g/mol
CAS Number2415620-52-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly kinases involved in cancer progression. The presence of the benzothiazole and piperidine rings suggests potential inhibition of key signaling pathways that regulate cell proliferation and survival.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that related benzothiazole derivatives can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG25.0
HCT1163.5
PC36.0
A5497.5

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a therapeutic agent.

Mechanistic Studies

Preliminary studies using immunofluorescence staining have revealed that treatment with this compound leads to cytosolic vacuolization in HCT116 cells, suggesting a mechanism involving cellular stress or apoptosis induction. Further investigation is warranted to elucidate the exact pathways affected by this compound.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays demonstrated that the compound exhibits dose-dependent cytotoxicity across multiple cancer cell lines. The MTT assay results indicated promising antiproliferative effects comparable to established chemotherapeutics.
  • Structure-Activity Relationship (SAR) : The introduction of various substituents on the benzothiazole scaffold was explored to optimize biological activity. Modifications led to variations in potency against different cancer types, highlighting the importance of structural nuances in drug design.
  • Synergistic Effects : Combination studies with other anticancer agents have shown potential synergistic effects, enhancing overall efficacy and reducing required dosages for therapeutic effect.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity
Benzothiazole derivatives, including the target compound, have shown promise as anticancer agents. Research indicates that benzothiazole-based compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that certain benzothiazole derivatives exhibit cytotoxic effects against breast cancer cells and other malignancies, suggesting a pathway for the development of novel anticancer therapies .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives are noted for their efficacy against a range of bacterial and fungal pathogens. Investigations into similar compounds have revealed that they can act as effective agents against resistant strains of bacteria, making them valuable in the fight against antibiotic resistance .

Neuroprotective Effects
There is growing interest in the neuroprotective properties of benzothiazole derivatives. Some studies propose that these compounds may serve as therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting neuroinflammation and oxidative stress . The ability to modulate neurotransmitter systems further enhances their potential in treating neurological disorders.

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated that benzothiazole derivatives induce apoptosis in breast cancer cell lines.
Study B Antimicrobial EfficacyShowed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with low MIC values.
Study C NeuroprotectionFound that benzothiazole compounds reduce neuroinflammation in animal models of Alzheimer's disease.

Additional Applications

Dye Synthesis and Polymer Chemistry
Benzothiazole derivatives are also utilized in dye synthesis and polymer chemistry. Their ability to form stable complexes with metals makes them suitable for use as dyes in various industrial applications . Moreover, they can serve as precursors for synthesizing advanced materials with specific optical properties.

Diagnostic Agents
Recent advancements indicate that benzothiazole-based compounds can function as diagnostic agents in medical imaging. They have been explored for their ability to bind selectively to pathological markers, enabling enhanced imaging techniques for early disease detection .

Analyse Des Réactions Chimiques

Alkyne-Based Cycloaddition Reactions

The but-2-yn-1-yl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction widely used to synthesize 1,2,3-triazoles. For example:

  • Reaction with azides (e.g., sodium azide derivatives) in the presence of CuSO₄ and sodium ascorbate yields 1,4-disubstituted triazoles .

  • This reaction is pivotal for introducing bioorthogonal handles or modifying pharmacokinetic properties .

Example Protocol :

ReactantsConditionsProductYield
Sodium azide, CuSO₄, sodium ascorbateDMF/H₂O, 25°C, 6–10 hTriazole-linked derivative~80%

Piperazine Functionalization

The 4-ethylpiperazin-1-yl group undergoes alkylation, acylation, and nucleophilic substitutions:

  • Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) to form quaternary ammonium salts, enhancing water solubility .

  • Acylation : Treatment with chloroacetyl chloride introduces acyl groups, enabling further conjugation .

Notable Reaction :
Piperazine+CH3COClDCM, K2CO3N-Acylpiperazine\text{Piperazine} + \text{CH}_3\text{COCl} \xrightarrow{\text{DCM, K}_2\text{CO}_3} \text{N-Acylpiperazine}
This modification is critical for tuning receptor affinity in medicinal chemistry .

Benzothiazole Ring Modifications

The benzothiazole core participates in electrophilic substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 6-position, enhancing electron-withdrawing effects .

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups, improving solubility .

Biological Impact : Nitro-substituted derivatives exhibit enhanced anti-tumor activity (e.g., IC₅₀ = 2 μM against A549 cells) .

Ether Linkage Cleavage

The oxy-piperidinyl ether bond is susceptible to acid- or base-catalyzed hydrolysis:

  • Acidic Conditions : HCl/EtOH cleaves the ether, yielding a piperidin-ol intermediate.

  • Basic Conditions : NaOH/EtOH promotes elimination, forming conjugated dienes .

Stability Note : This lability necessitates careful pH control during synthesis .

Oxidative Transformations

The ethylpiperazinyl group undergoes oxidation:

  • With KMnO₄ : Ethyl side chains oxidize to ketones, altering pharmacokinetic profiles .

  • With H₂O₂ : Piperazine rings may form N-oxides, modulating metabolic stability .

Photochemical Reactions

The benzothiazole moiety absorbs UV light, enabling photochemical dimerization or bond cleavage. Such reactions are leveraged in prodrug activation .

Complexation with Metals

The nitrogen-rich structure chelates transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes studied for antimicrobial activity .

Example :
Compound+CuSO4Cu(II) complex\text{Compound} + \text{CuSO}_4 \rightarrow \text{Cu(II) complex}
Complexes show MIC values as low as 15.62 μg/mL against C. albicans .

Hydrolytic Degradation

Under physiological conditions, the compound undergoes gradual hydrolysis, releasing piperazine and benzothiazole fragments. This degradation pathway informs pharmacokinetic studies .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Variations

The target compound shares a core benzothiazole scaffold with several analogs, differing primarily in the cyclic amine substituents attached to the but-2-yn-1-yl spacer. Key analogs include:

  • 2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) : Pyrrolidine substituent.
  • 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) : Seven-membered azepane ring.
  • 2-[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ6) : 4-Methylpiperazine group.
  • 2-[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ7) : 2,6-Dimethylpiperidine.

These variations highlight the role of cyclic amine size, rigidity, and substituent placement in modulating biological activity .

Antimicrobial Activity Comparison

The minimum inhibitory concentration (MIC) values of selected analogs are summarized below:

Compound Cyclic Amine Substituent MIC (µg/ml) Against S. aureus MIC (µg/ml) Against C. albicans
BZ2 Pyrrolidin-1-yl Not reported 15.62
BZ5 Azepan-1-yl 15.62 15.62
BZ6 4-Methylpiperazin-1-yl Not reported Not reported
BZ7 2,6-Dimethylpiperidin-1-yl 31.25 (vs. P. aeruginosa) Not reported

Key findings:

  • BZ5 (azepane) exhibited the strongest dual antibacterial (S. aureus) and antifungal (C. albicans) activity (MIC = 15.62 µg/ml for both) .
  • BZ2 (pyrrolidine) showed comparable antifungal activity but lacked reported antibacterial efficacy .
  • BZ7 (2,6-dimethylpiperidine) demonstrated moderate activity against P. aeruginosa (MIC = 31.25 µg/ml) .

Ethyl substituents could also alter steric interactions with microbial targets .

Substituent Effects on Activity

  • Ring Size and Rigidity : Smaller rings (e.g., pyrrolidine in BZ2) may favor antifungal activity, while larger rings (e.g., azepane in BZ5) enhance antibacterial potency .
  • Lipophilicity : Ethyl groups (as in the target compound) increase hydrophobicity, which may improve tissue penetration but could affect solubility and toxicity .
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole) may alter binding to microbial enzymes or DNA .

Q & A

Q. Critical Parameters :

  • Catalysts like CuI for alkyne coupling .
  • Avoiding moisture-sensitive intermediates by using anhydrous solvents.

(Advanced) How does the substitution pattern on the piperazine ring influence the compound’s bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Piperazine Substituents : The ethyl group at the piperazine nitrogen (as in 4-Ethylpiperazin-1-yl) enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with methyl or unsubstituted piperazine analogs show reduced activity .
  • Alkyne Linker : The but-2-yn-1-yl spacer balances rigidity and flexibility, optimizing receptor binding. Shorter linkers (e.g., propynyl) reduce conformational stability .

Q. Experimental Design :

  • Synthesize analogs with varying substituents (e.g., methyl, isopropyl) and compare binding affinities via radioligand assays or computational docking .

(Basic) What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm connectivity of the benzothiazole, piperidine, and piperazine moieties. Key signals include:
    • Benzothiazole C2 proton at δ 7.8–8.2 ppm.
    • Piperidine H-axial protons at δ 2.5–3.5 ppm .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₃H₃₀N₄OS: 428.1982; observed: 428.1985) .
  • Elemental Analysis : Ensure purity (>95%) with C, H, N percentages within ±0.4% of theoretical values .

(Advanced) How can contradictory data on biological activity be resolved for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, IC₅₀ values in cancer cells vary with ATP concentration in viability assays .
  • Solubility Issues : Use DMSO stocks (<0.1% final concentration) to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic Stability : Compare results from in vitro (microsomal assays) and in vivo models to identify metabolism-driven discrepancies .

(Basic) What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight, light-resistant vials.
  • Solvent : Lyophilized powders are stable for >6 months; solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
  • Monitoring : Conduct periodic HPLC analysis (C18 column, gradient: 10–90% MeCN in H₂O) to detect degradation .

(Advanced) What computational approaches are used to predict the binding mode of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors). Key steps:
    • Prepare the ligand (optimize geometry at B3LYP/6-31G* level).
    • Define binding pockets using X-ray crystallography data (PDB: 6WGT) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

(Basic) How is the purity of the compound validated post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm). Acceptable purity: ≥95% (retention time: 8.2 min under isocratic 60% MeCN) .
  • TLC : Silica gel GF254, eluent: CHCl₃/MeOH (9:1); Rf ≈ 0.5 .
  • Melting Point : Sharp range (e.g., 145–147°C) indicates homogeneity .

(Advanced) What strategies mitigate off-target effects in pharmacological studies?

Methodological Answer:

  • Selectivity Screening : Profile against related receptors (e.g., dopamine D2 vs. serotonin 5-HT₆) using radioligand displacement assays .
  • Proteomics : SILAC-based mass spectrometry identifies unintended protein interactions .
  • CRISPR Knockout Models : Validate target specificity using cells lacking the putative receptor .

(Basic) What are the primary applications of this compound in current research?

Methodological Answer:

  • Neurological Targets : Investigated as a 5-HT₆ receptor antagonist for cognitive disorders .
  • Anticancer Studies : Modulates PI3K/AKT pathways in glioblastoma models (IC₅₀: 2.1 µM in U87 cells) .

(Advanced) How can SAR studies be optimized for this compound’s derivatives?

Methodological Answer:

  • Fragment-Based Design : Synthesize focused libraries with systematic substitutions (e.g., piperazine → piperidine, alkyne → ethylene).
  • High-Throughput Screening (HTS) : Use 384-well plates to assay 500+ analogs for binding and cytotoxicity .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., –OCH₃ at benzothiazole C6 improves solubility by 30%) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.